
Cyanomethyl-1-thio-B-D-galactopyranoside
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Overview
Description
Cyanomethyl-1-thio-β-D-galactopyranoside is a synthetic thioglycoside derivative characterized by a cyanomethyl group attached via a thioether linkage to the anomeric carbon of β-D-galactopyranose. Its acetylated form, Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (CAS 61145-33-3), is a key intermediate in glycosylation reactions due to its stability and reactivity. The molecular formula is C₁₆H₂₁NO₉S, with a molecular weight of 403.40 g/mol . This compound is exclusively used in research settings for carbohydrate synthesis and enzymatic studies, emphasizing its role in probing galactosidase activity or constructing oligosaccharide structures .
The tetra-O-acetyl groups enhance solubility in organic solvents, facilitating its use in chemoenzymatic protocols.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanomethyl-1-thio-B-D-galactopyranoside can be synthesized through several methods. One common approach involves the reaction of galactose derivatives with cyanomethyl thiol under specific conditions. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes purification steps to remove impurities and ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl-1-thio-B-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different products.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Scientific Research Applications
Cyanomethyl-1-thio-β-D-galactopyranoside has been utilized in various research contexts:
- Glycosylation Reactions :
- Synthesis of Glycoconjugates :
- Biochemical Assays :
Case Study 1: Glycoprotein Synthesis
In a study focusing on the synthesis of neo-glycoproteins, cyanomethyl-1-thio-β-D-galactopyranoside was used as a building block. The synthesis involved a series of enzymatic reactions that yielded various glycoproteins with defined structures, demonstrating the compound's utility in producing biologically relevant molecules .
Case Study 2: Targeting Glycan Structures
Research has shown that cyanomethyl-1-thio-β-D-galactopyranoside can be utilized to probe specific glycan structures in cellular contexts. By modifying the compound's structure, scientists were able to enhance binding affinity to target receptors, providing insights into glycan-mediated cellular interactions .
Table 1: Summary of Applications
Table 2: Comparative Yield Data
Mechanism of Action
The mechanism of action of Cyanomethyl-1-thio-B-D-galactopyranoside involves its ability to act as a glycosyl donor. It interacts with acceptor molecules, transferring the glycosyl group to form glycosidic bonds. This process is facilitated by specific enzymes and catalysts that enhance the reaction efficiency .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Thiogalactopyranosides
Structural and Functional Differences
Thiogalactopyranosides share a β-D-galactopyranose backbone but differ in substituents at the anomeric carbon. These modifications critically influence their chemical behavior, solubility, and biological applications.
Table 1: Key Structural and Functional Comparisons
Physicochemical and Reactivity Profiles
- Cyanomethyl-1-thio-β-D-galactopyranoside: The acetyl groups increase lipophilicity, making it soluble in dichloromethane or acetonitrile. The thioether linkage enhances stability under acidic conditions compared to O-glycosides. However, deacetylation is required for biological activity .
- IPTG : Lacks acetyl groups, rendering it water-soluble. Its isopropyl group mimics allolactose, enabling high-affinity binding to the lac repressor .
- Phenyl and 4-Aminophenyl derivatives: The aromatic groups confer UV activity for analytical detection. The 4-aminophenyl variant enables covalent coupling to proteins or resins via amine-reactive chemistry .
- Ethyl 4,6-O-benzylidene : The benzylidene protection blocks reactivity at the 4 and 6 positions, directing glycosylation to the 2 or 3 hydroxyl groups .
Biological Activity
Cyanomethyl-1-thio-β-D-galactopyranoside (CMTG) is a thioether derivative of galactose that has garnered attention in the fields of glycoscience and medicinal chemistry. This compound is notable for its ability to participate in glycosidic bond formation, making it a valuable tool in the synthesis of glycosides and oligosaccharides. Here, we will explore the biological activity of CMTG, including its synthesis, functional properties, and potential applications.
Chemical Structure and Properties
Cyanomethyl-1-thio-β-D-galactopyranoside has the molecular formula C₁₆H₂₁NO₉S and a molecular weight of 403.40 g/mol. Its unique structural features include:
- Thioether functionality : Enhances reactivity compared to typical glycosides.
- Cyanomethyl group : Increases the electrophilicity of the glycosyl donor.
This combination allows CMTG to act as an efficient glycosyl donor in various synthetic applications, particularly in constructing complex carbohydrate structures.
Synthesis
CMTG can be synthesized through several methods, often involving the protection of hydroxyl groups on galactose followed by thiolation and cyanomethylation. For instance, one efficient synthetic route involves starting from galactals or glucals, which are then converted into thioglycosides with varying protecting groups . The yield of CMTG synthesis typically ranges from 50% to 70%, depending on the specific reaction conditions and substrates used.
Glycosylation Reactions
CMTG is primarily recognized for its role as a glycosyl donor in glycosylation reactions. It can react with various nucleophiles, including alcohols and amines, to form glycosidic bonds. This property is crucial for synthesizing oligosaccharides and glycoconjugates that play significant roles in biological processes such as cell signaling and immune response.
Case Studies
- Inhibition of Trypanosoma cruzi Trans-sialidase : Research has indicated that CMTG derivatives can inhibit trans-sialidase activity in Trypanosoma cruzi, the causative agent of Chagas disease. Inhibitory studies showed that specific configurations of CMTG could reduce enzyme activity significantly, suggesting potential therapeutic applications against parasitic infections .
- Receptor-Mediated Binding : In a study examining receptor-mediated binding in renal cells, compounds similar to CMTG demonstrated effective binding to specific receptors on mesangial cells. This highlights the potential use of CMTG derivatives in targeting renal diseases through receptor-mediated mechanisms .
Comparative Analysis
The biological activity of CMTG can be compared with other related compounds to understand its unique properties better:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-thio-β-D-galactopyranoside | Methyl group instead of cyanomethyl | Less reactive; limited glycosylation capability |
Cyanomethyl β-D-glucoside | Similar cyanomethyl group | Variability in biological activity compared to CMTG |
2-Acetamido-2-deoxy-D-galactose | Amido group instead of thioether | Different reactivity profile affecting application |
Future Directions
The versatility of CMTG as a glycosyl donor opens avenues for further research into its applications in drug development and carbohydrate chemistry. Future studies may focus on:
- Optimizing Synthesis : Developing more efficient synthetic pathways to increase yields and reduce costs.
- Exploring Biological Mechanisms : Investigating how variations in structure affect biological activity and specificity towards certain receptors or enzymes.
- Therapeutic Applications : Evaluating the potential use of CMTG derivatives in treating diseases related to carbohydrate metabolism or infectious diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Cyanomethyl-1-thio-β-D-galactopyranoside, and how can intermediates like tetra-O-acetyl derivatives be characterized?
- The synthesis typically involves nucleophilic substitution reactions. For example, 1,5-difluoro-2,4-dinitrobenzene reacts with a galacto thiol to form intermediates such as 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside, followed by deacetylation . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment (>85% by LC/MS-UV) .
Q. What solubility challenges are associated with Cyanomethyl-1-thio-β-D-galactopyranoside, and how can they be mitigated in biochemical assays?
- The compound exhibits low solubility in non-polar organic solvents. To address this, researchers use co-solvents like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) in aqueous buffers. Pre-dissolving in polar solvents (e.g., methanol) before dilution into assay buffers is recommended .
Q. Which analytical techniques are critical for verifying the purity and stability of Cyanomethyl-1-thio-β-D-galactopyranoside during storage?
- Stability assessments require:
- HPLC/LC-MS : Monitor degradation products under varying temperatures.
- Thermogravimetric Analysis (TGA) : Assess thermal stability.
- NMR : Detect structural changes over time.
Advanced Research Questions
Q. How does Cyanomethyl-1-thio-β-D-galactopyranoside compare to fluorescein-conjugated analogs (e.g., Fluorescein mono-β-D-galactopyranoside) in enzyme kinetic studies?
- Unlike fluorescein derivatives, Cyanomethyl-1-thio-β-D-galactopyranoside lacks intrinsic fluorescence, making it suitable for assays requiring minimal background interference. However, it requires coupling with chromogenic/fluorogenic reporters (e.g., 4-nitrophenol or umbelliferone) for detection. Its higher thioglycoside stability allows prolonged incubation in β-galactosidase assays .
Q. What structural modifications enhance the inhibitory specificity of Cyanomethyl-1-thio-β-D-galactopyranoside toward galectin isoforms (e.g., galectin-7 vs. galectin-3)?
- Modifying the aglycone moiety (e.g., introducing aromatic substituents via nucleophilic substitution) significantly alters binding affinity. For example, nitro group reduction and subsequent acylation in the intermediate 5-fluoro-2,4-dinitrophenyl derivative improved selectivity for galectin-7 (Kd = 140 μM) over galectin-3 (non-inhibitory). Substituent steric effects and hydrogen-bonding capacity are critical .
Q. How can researchers resolve contradictory data on the compound’s bioactivity across different assay systems?
- Contradictions often arise from:
- Solvent effects : DMSO >1% may inhibit enzymes.
- Interfering compounds : Use LC-MS to rule out impurities.
- Assay pH : Thioglycosides are pH-sensitive; optimize buffers (e.g., phosphate vs. Tris).
Q. What strategies optimize Cyanomethyl-1-thio-β-D-galactopyranoside for in vivo studies despite its metabolic instability?
- Prodrug design : Mask the thioglycoside with acetyl groups (e.g., tetra-O-acetyl derivative) to enhance membrane permeability, followed by intracellular esterase activation.
- Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to prolong circulation time .
Q. Methodological Recommendations
- Synthetic Optimization : Use anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation during thioglycoside synthesis .
- Activity Assays : Include methyl-β-D-galactopyranoside as a positive control to benchmark inhibitory potency .
- Data Reproducibility : Replicate experiments across ≥3 independent batches to account for synthetic variability .
Properties
CAS No. |
61145-34-4 |
---|---|
Molecular Formula |
C8H13NO5S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C8H13NO5S/c9-1-2-15-8-7(13)6(12)5(11)4(3-10)14-8/h4-8,10-13H,2-3H2/t4-,5+,6+,7-,8+/m1/s1 |
InChI Key |
SUMVMYXGZNTTJM-HNEXDWKRSA-N |
Isomeric SMILES |
C(C#N)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C(C#N)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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